![molecular formula C8H4BrN3 B1629807 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-74-8](/img/structure/B1629807.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Übersicht
Beschreibung
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (6-Br-PPC) is a heterocyclic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is an important building block for the synthesis of many biologically active molecules, and has been used extensively in the development of novel drugs and reagents. 6-Br-PPC is also a useful tool for the study of biochemical and physiological processes, as it has been demonstrated to have a wide range of effects on various cellular pathways.
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
“6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” derivatives have been found to have potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy . For instance, compound 4h, a derivative of “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile”, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications of “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” in breast cancer treatment .
Hepatocellular Carcinoma Treatment
Derivatives of “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . This suggests potential applications in the treatment of hepatocellular carcinoma .
Lung Cancer Treatment
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer . Therefore, “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” and its derivatives could potentially be used in the treatment of lung cancer .
Prostate Cancer Treatment
The FGFR signaling pathway is an important and proven target for cancer therapeutics . Given the role of FGFR in prostate cancer, “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” and its derivatives could potentially be used in the treatment of prostate cancer .
Bladder Cancer Treatment
Given the role of FGFR in bladder cancer, “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” and its derivatives could potentially be used in the treatment of bladder cancer .
Liver Cancer Treatment
Given the role of FGFR in liver cancer, “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” and its derivatives could potentially be used in the treatment of liver cancer .
Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, “6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” and its derivatives could potentially be used to overcome resistance to cancer therapy .
Wirkmechanismus
Target of Action
The primary targets of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs by binding to their extracellular ligand-binding domains . This binding triggers a series of events, including receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . These events lead to the activation of downstream signaling pathways .
Biochemical Pathways
The binding of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile to FGFRs activates several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, such as cell proliferation, migration, and angiogenesis . Abnormal activation of these pathways due to mutations in FGFRs is associated with the progression and development of several cancers .
Pharmacokinetics
Its low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYLNVZPZHGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646910 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1000340-74-8 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.